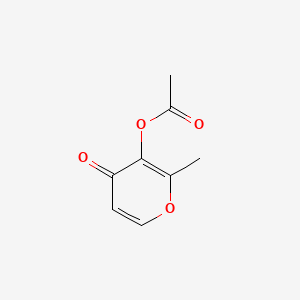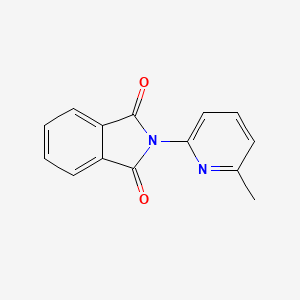
6-Methyl-2-(phthalimido)pyridine
Übersicht
Beschreibung
6-Methyl-2-(phthalimido)pyridine (6MPP) is an organic compound that has been used in a variety of scientific research applications. It is an aromatic heterocyclic compound containing both a pyridine ring and a phthalimide moiety. 6MPP is a colorless solid that is soluble in polar solvents such as ethanol and dimethyl sulfoxide. It has a molecular weight of 203.22 g/mol and is widely available commercially.
Wissenschaftliche Forschungsanwendungen
Application in Cancer Treatment
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: Phthalimido-thiazolidine-2-4-dione derivatives, which could potentially include “6-Methyl-2-(phthalimido)pyridine”, have been synthesized and evaluated for their antineoplastic activities against cancer cells .
- Methods of Application: The compounds were synthesized through two different synthetic routes and then tested in vitro . Specific experimental procedures and technical details were not provided in the source.
- Results or Outcomes: The synthesized compound FT-12 exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. It reduced the ability to form new clones and caused irreversibility in the cell cycle, inducing arrest in the S phase. The compound also induced necrosis and apoptosis .
Application in Agrochemical and Pharmaceutical Industries
- Scientific Field: Agrochemical and Pharmaceutical Chemistry .
- Summary of the Application: Trifluoromethylpyridines, which could potentially include “6-Methyl-2-(phthalimido)pyridine”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods of Application: The compounds are synthesized and then used in the protection of crops from pests . Specific experimental procedures and technical details were not provided in the source.
- Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Application in Organic Synthesis
- Scientific Field: Organic Chemistry .
- Summary of the Application: Pyridinium salts, which could potentially include “6-Methyl-2-(phthalimido)pyridine”, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods of Application: The pyridinium salts are synthesized and then used in various reactions . Specific experimental procedures and technical details were not provided in the source.
- Results or Outcomes: Pyridinium salts have been highlighted for their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Application in Drug Development
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: The combination of pharmacophoric nuclei with different targets has been a strategy for the development of new drugs aimed at improving cancer treatment . A series of novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized .
- Methods of Application: The compounds were synthesized by two different synthetic routes and then tested and evaluated in vitro, through antineoplastic activities against cancer cells .
- Results or Outcomes: The synthesized compound FT-12 exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. FT-12 reduced the ability to form new clones, also caused irreversibility in cell cycle, inducing arrest in the S phase. Besides, the compound (FT-12) induced necrosis and apoptosis .
Eigenschaften
IUPAC Name |
2-(6-methylpyridin-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14(16)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNKFWRAPXKASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351141 | |
| Record name | 6-Methyl-2-(phthalimido)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670975 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Methyl-2-(phthalimido)pyridine | |
CAS RN |
36932-61-3 | |
| Record name | 6-Methyl-2-(phthalimido)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



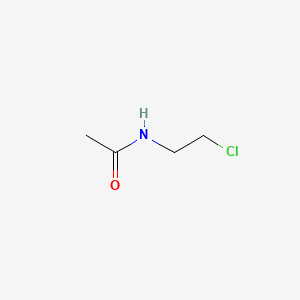
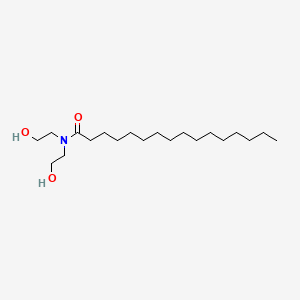



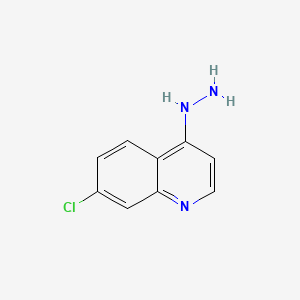
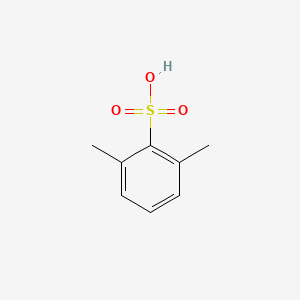
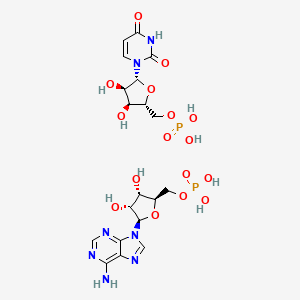
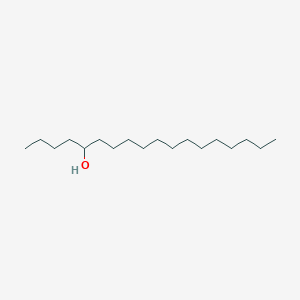

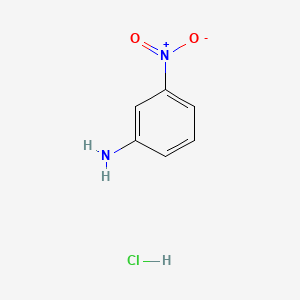

![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/no-structure.png)
